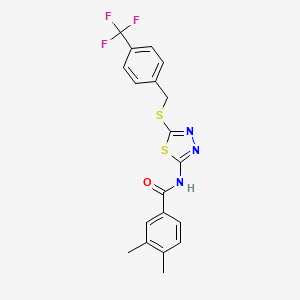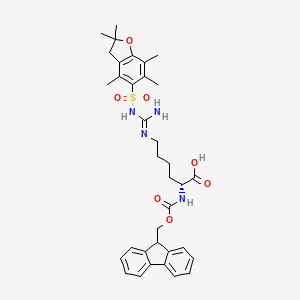![molecular formula C17H13ClFN3O2S B2571550 N-([2,4'-联吡啶]-3-基甲基)-3-氯-4-氟苯磺酰胺 CAS No. 2034393-99-0](/img/structure/B2571550.png)
N-([2,4'-联吡啶]-3-基甲基)-3-氯-4-氟苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,4’-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide: is a complex organic compound that combines a bipyridine moiety with a sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both bipyridine and sulfonamide functionalities allows for diverse chemical reactivity and biological activity.
科学研究应用
Chemistry
Catalysis: The bipyridine moiety is known for its ability to coordinate with metal ions, making this compound useful as a ligand in catalytic reactions.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Biology and Medicine
Antimicrobial Agents: Sulfonamide derivatives are well-known for their antimicrobial properties, and this compound could be explored for similar applications.
Enzyme Inhibitors: Potential use as inhibitors of enzymes that interact with sulfonamide groups.
Industry
Dye Synthesis: The compound’s structure allows for potential use in the synthesis of dyes and pigments.
Electronics: Possible applications in the development of organic electronic materials due to the bipyridine unit’s electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide typically involves several key steps:
-
Formation of the Bipyridine Intermediate: : The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 4-bromopyridine under palladium-catalyzed conditions. This reaction often uses a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
-
Introduction of the Sulfonamide Group: : The bipyridine intermediate is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step typically occurs in an organic solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity.
-
Final Coupling: : The final step involves coupling the sulfonamide derivative with a suitable amine to form the desired N-([2,4’-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide. This reaction can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for industrial synthesis might include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle multiple reaction steps.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
化学反应分析
Types of Reactions
-
Oxidation: : The bipyridine moiety can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
-
Reduction: : Reduction of the bipyridine unit can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Palladium, DMAP.
Major Products
Oxidation Products: Oxidized bipyridine derivatives.
Reduction Products: Reduced bipyridine derivatives.
Substitution Products: Various substituted sulfonamide derivatives.
作用机制
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide involves its interaction with molecular targets through its bipyridine and sulfonamide groups. The bipyridine unit can coordinate with metal ions, influencing various catalytic processes. The sulfonamide group can interact with biological targets, potentially inhibiting enzymes or disrupting microbial cell walls.
相似化合物的比较
Similar Compounds
- N-([2,2’-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide
- N-([4,4’-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide
- N-([3,3’-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide is unique due to the specific positioning of the bipyridine and sulfonamide groups, which can influence its reactivity and interaction with molecular targets. The presence of both chlorine and fluorine atoms in the benzene ring further enhances its chemical properties, making it distinct from other similar compounds.
属性
IUPAC Name |
3-chloro-4-fluoro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2S/c18-15-10-14(3-4-16(15)19)25(23,24)22-11-13-2-1-7-21-17(13)12-5-8-20-9-6-12/h1-10,22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRLTCHWSQQMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
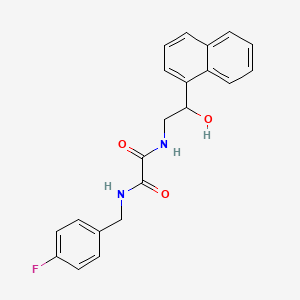
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-BROMOFURAN-2-CARBOXAMIDE](/img/structure/B2571469.png)
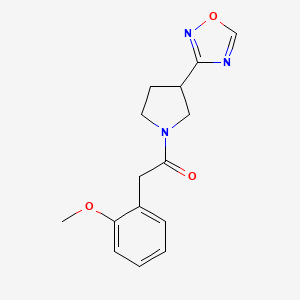
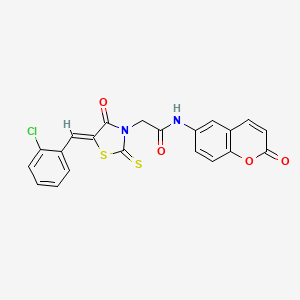
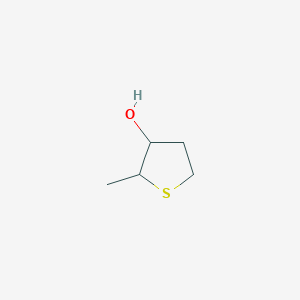
![4-[(E)-3-(cyanomethylamino)-3-oxoprop-1-enyl]-N-cyclopropylbenzamide](/img/structure/B2571477.png)
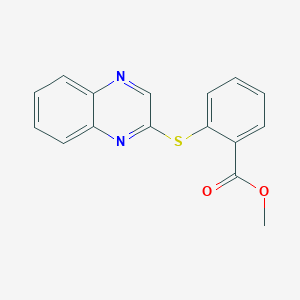
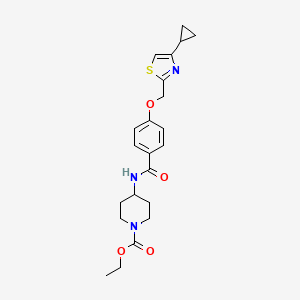
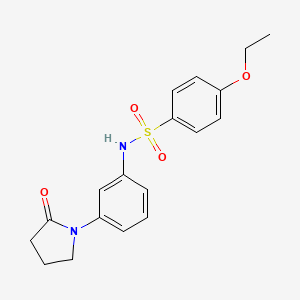
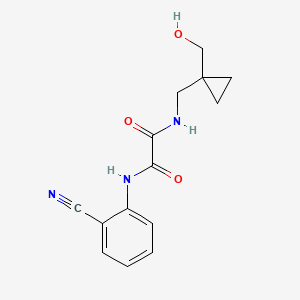
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2571487.png)
